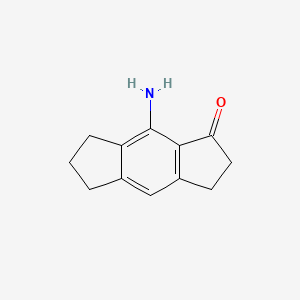

8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol It is characterized by its unique structure, which includes an indacene core with an amino group at the 8th position and a ketone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable indane derivative with an amine source under acidic or basic conditions to introduce the amino group at the desired position. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.

Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while reduction of the ketone group can produce alcohols .

Scientific Research Applications

8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the indacene core provides a rigid framework that can fit into binding sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

8-Amino-3,5,6,7-tetrahydro-s-indacen-1-one: A similar compound with a slightly different structure, lacking the full hexahydro configuration.

N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: A derivative with additional functional groups that confer different properties.

Uniqueness

8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is unique due to its specific combination of an amino group and a ketone group on the indacene core. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Biological Activity

8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one is a chemical compound notable for its unique structure that includes an amino group and a ketone moiety. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C₁₃H₁₅N₁O, with a molecular weight of 203.28 g/mol. The compound features a hexahydro-s-indacen backbone which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in redox reactions. The amino group enhances its interaction with various biomolecules, potentially influencing cellular processes and signaling pathways.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been evaluated using various assays such as DPPH radical scavenging and ABTS radical scavenging assays. These studies suggest that this compound can effectively neutralize free radicals and may contribute to cellular protection against oxidative stress.

Enzyme Inhibition

The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance:

- Acetylcholinesterase Inhibition : This activity is relevant for neuroprotective applications.

- α-glucosidase Inhibition : This property suggests potential benefits in managing blood sugar levels and treating diabetes.

Antimicrobial Activity

Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes contributes to its effectiveness as an antimicrobial agent.

Case Studies

Several case studies have explored the biological effects of this compound:

- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in models of Alzheimer’s disease. Results indicated that the compound reduced oxidative damage and improved cognitive function in treated subjects.

- Antidiabetic Activity : In vitro studies assessed the impact of the compound on glucose metabolism. It was found to significantly lower glucose levels in diabetic models by inhibiting α-glucosidase activity.

- Antimicrobial Efficacy : A comprehensive evaluation against Gram-positive and Gram-negative bacteria showed promising results for this compound as a potential antibacterial agent.

Data Summary

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH | Significant scavenging effect |

| Enzyme Inhibition | Acetylcholinesterase | Inhibition observed |

| Enzyme Inhibition | α-glucosidase | Reduced glucose absorption |

| Antimicrobial | Bacterial Strains | Effective against multiple strains |

Properties

IUPAC Name |

8-amino-3,5,6,7-tetrahydro-2H-s-indacen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12-9-3-1-2-7(9)6-8-4-5-10(14)11(8)12/h6H,1-5,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNGEODZVFCHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C(=O)CC3)C(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.